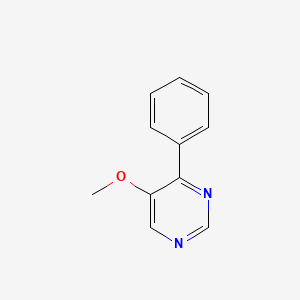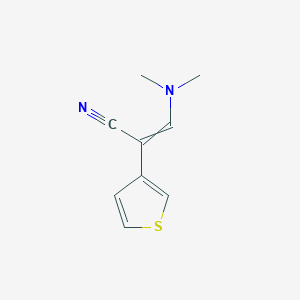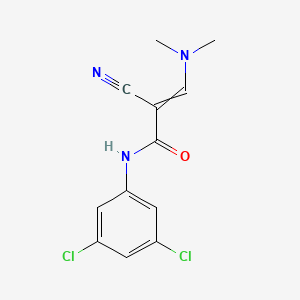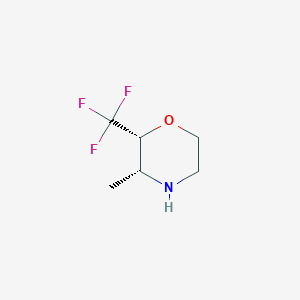![molecular formula C13H21N5 B11741923 1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine CAS No. 1856087-73-4](/img/structure/B11741923.png)
1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
合成路线和反应条件
1,3-二甲基-N-{[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}-1H-吡唑-4-胺的合成通常涉及从易得的前体开始的多步反应。一种常见的方法是将 1,3-二甲基-1H-吡唑-4-甲醛与 1-(2-甲基丙基)-1H-吡唑-4-胺在特定的反应条件下缩合。反应通常在合适的催化剂和溶剂(如乙醇)存在下,在升高的温度下进行,以促进所需产物的形成。
工业生产方法
在工业环境中,该化合物的生产可能涉及大规模的间歇式或连续式流程。选择的方法取决于产量、纯度和成本效益等因素。优化反应参数,包括温度、压力和催化剂浓度,对于实现高效率和可扩展性至关重要。
化学反应分析
反应类型
1,3-二甲基-N-{[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}-1H-吡唑-4-胺可以进行多种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)氧化,形成相应的氧化物。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 该化合物可以参与亲核取代反应,其中一个取代基被另一个亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂,在酸性或碱性条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂,在乙醇或四氢呋喃等溶剂中。
取代: 卤化物、胺或硫醇等亲核试剂,在合适的催化剂存在下或在热条件下。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生相应的氧化物,而还原可能会产生醇或胺。取代反应导致形成具有不同官能团的新衍生物。
科学研究应用
1,3-二甲基-N-{[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}-1H-吡唑-4-胺在科学研究中具有多种应用,包括:
化学: 用作合成更复杂杂环化合物的构建单元。
生物学: 研究其潜在的生物活性,例如抗菌、抗炎和抗癌特性。
医药: 探索作为靶向特定酶或受体的新药的先导化合物。
工业: 用于生产具有特定性能的特种化学品、农用化学品和材料。
作用机制
1,3-二甲基-N-{[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}-1H-吡唑-4-胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能与酶的活性位点结合,抑制其活性,或与受体相互作用,调节其信号通路。确切的机制取决于具体的生物学背景和所涉及的靶标。
相似化合物的比较
类似化合物
1,3-二甲基-1H-吡唑-4-胺: 一种结构特征相似但缺少额外的吡唑环和取代基的简单类似物。
1-(2-甲基丙基)-1H-吡唑-4-胺: 另一种相关的化合物,具有单个吡唑环和不同的取代模式。
独特性
1,3-二甲基-N-{[1-(2-甲基丙基)-1H-吡唑-4-基]甲基}-1H-吡唑-4-胺因其独特的两个吡唑环和各种取代基的组合而脱颖而出,这些组合赋予了不同的化学性质和潜在应用。其结构复杂性和多功能性使其成为各个领域研究和开发的宝贵化合物。
属性
CAS 编号 |
1856087-73-4 |
|---|---|
分子式 |
C13H21N5 |
分子量 |
247.34 g/mol |
IUPAC 名称 |
1,3-dimethyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-10(2)7-18-8-12(6-15-18)5-14-13-9-17(4)16-11(13)3/h6,8-10,14H,5,7H2,1-4H3 |
InChI 键 |
RQFFEPVTVITZTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1NCC2=CN(N=C2)CC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11741847.png)
![4-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11741848.png)




![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741865.png)
![2-(4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741867.png)

![1-(difluoromethyl)-N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1H-pyrazol-4-amine](/img/structure/B11741873.png)
![3-(Dimethylamino)-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11741882.png)
amine](/img/structure/B11741900.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11741911.png)
